molecular formula C13H13NO2 B2850845 8-Methyl-3-(oxiran-2-ylmethoxy)quinoline CAS No. 2411267-76-8

8-Methyl-3-(oxiran-2-ylmethoxy)quinoline

Cat. No.: B2850845
CAS No.: 2411267-76-8
M. Wt: 215.252
InChI Key: SPCLQJMNZCINQB-UHFFFAOYSA-N
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Description

8-Methyl-3-(oxiran-2-ylmethoxy)quinoline is a quinoline derivative featuring a methyl group at the C8 position and an oxiran-2-ylmethoxy (epoxide-containing methoxy) substituent at the C3 position of the quinoline core. The quinoline scaffold, a bicyclic structure comprising a benzene ring fused to a pyridine ring, is renowned for its versatility in medicinal chemistry and materials science . This compound’s unique structure suggests applications in drug development (e.g., as a protease inhibitor or alkylating agent) and materials science (e.g., cross-linking polymers) .

Properties

IUPAC Name

8-methyl-3-(oxiran-2-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-3-2-4-10-5-11(6-14-13(9)10)15-7-12-8-16-12/h2-6,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCLQJMNZCINQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3-(oxiran-2-ylmethoxy)quinoline typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The oxiranyl methoxy group can be introduced through subsequent reactions involving epoxide opening and methoxylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-3-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, 8-Methyl-3-(oxiran-2-ylmethoxy)quinoline is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: This compound has shown potential as a biological probe due to its ability to interact with specific biomolecules. It can be used in studies involving enzyme inhibition, receptor binding, and cellular imaging.

Medicine: In the medical field, this compound has been investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 8-Methyl-3-(oxiran-2-ylmethoxy)quinoline exerts its effects involves its interaction with specific molecular targets. The oxiranyl methoxy group can participate in reactions with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can modulate biological processes and pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituents Key Structural Features
8-Methyl-3-(oxiran-2-ylmethoxy)quinoline Methyl (C8), oxiran-methoxy (C3) Reactive epoxide; moderate lipophilicity
8-Hydroxy-2-methylquinoline Hydroxy (C8), methyl (C2) Metal-chelating hydroxy group; antimicrobial activity
2-Cyclopropyl-3-(oxiran-2-ylmethoxy)quinoline Cyclopropyl (C2), oxiran-methoxy (C3) Enhanced steric bulk; potential for cross-linking
8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylbenzyl)]quinoline Ethoxy (C8), aryl and benzyl groups Extended conjugation; fluorescence applications
8-Aminoquinoline derivatives Amino (C8) DNA intercalation; antimalarial activity

Key Observations :

  • Epoxide vs. Hydroxy Groups: The oxiran-methoxy group in this compound confers electrophilic reactivity, contrasting with the metal-chelating hydroxy group in 8-hydroxyquinoline derivatives .
  • Substituent Position: C3 substituents (e.g., epoxide, methoxy) directly affect electronic properties. DFT studies show electron-withdrawing groups at C3 reduce quinoline’s aromaticity, altering reactivity .

Physicochemical and Electronic Properties

Table 2: Electronic and Fluorescence Properties

Compound Type λmax (nm) Molar Extinction Coefficient (M<sup>−1</sup>·cm<sup>−1</sup>) Quantum Yield
Quinolines (e.g., this compound) 300–350 6,000–10,000 0.2–0.4
Quinolones (e.g., 4-methylquinolone) 320–400 15,000–19,000 0.3–0.5

Insights :

  • Absorption and Fluorescence: Quinolones exhibit higher extinction coefficients and quantum yields than quinolines due to extended conjugation and reduced non-radiative decay .
  • Electronic Effects: Substituents alter HOMO-LUMO gaps. For instance, amino groups at C8 increase electron density, enhancing DNA binding, while epoxides at C3 create electron-deficient regions, favoring nucleophilic attacks .

Comparative Analysis :

  • Antimicrobial Activity: 8-Hydroxyquinoline derivatives outperform epoxide-containing quinolines in antimicrobial assays due to their metal-chelating ability, critical for disrupting pathogen metalloenzymes .
  • Cytotoxicity : Epoxide groups may enhance cytotoxicity via DNA alkylation, as seen in mutagenicity studies of related heterocyclic amines . However, this reactivity also raises toxicity concerns .
  • Target Selectivity: Amino substituents (e.g., 8-aminoquinolines) improve target specificity for parasitic proteases, whereas epoxides risk off-target interactions .

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